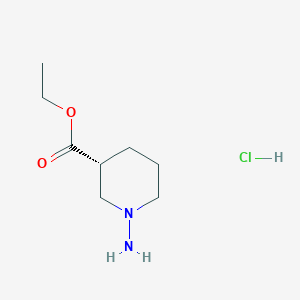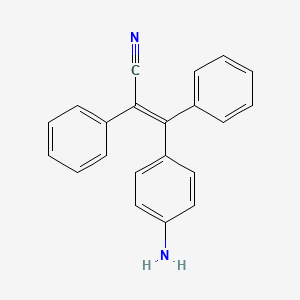![molecular formula C7H12N2O4 B15202960 2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
2,6-Diazaspiro[3.3]heptane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diazaspiro[3.3]heptane oxalate is a bicyclic spiro compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spiro junction connecting two nitrogen atoms and a seven-membered ring. The oxalate salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane oxalate typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol. The resulting intermediate is treated with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. Industrial methods often involve optimizing the filtration and purification steps to improve yield and scalability. The use of flow chemistry techniques has also been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Mild reduction can convert it to other functional groups, such as the C3-aminoalkylazetidinol motif.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium-catalyzed cross-coupling reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, magnesium turnings for deprotection, and oxalic acid for salt formation. Reaction conditions often involve mild temperatures and controlled environments to ensure the stability of the compound .
Major Products
Major products formed from these reactions include various N-functionalized derivatives, which are valuable intermediates in drug development and other chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2,6-Diazaspiro[3.3]heptane oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is investigated as a bioisostere for piperazine, which is a common scaffold in many pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-Diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets. As a bioisostere for piperazine, it can mimic the binding properties of piperazine-containing compounds, thereby influencing various biological pathways. The compound’s high molecular rigidity and predictable vectorization enhance its target selectivity and drug-likeness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-2,6-Diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine and shares similar structural features with 2,6-Diazaspiro[3.3]heptane oxalate.
2-Oxa-6-azaspiro[3.3]heptane: Another related compound that has been studied for its stability and solubility properties.
Uniqueness
This compound stands out due to its enhanced stability and solubility in the oxalate salt form. Its ability to undergo various chemical reactions and form valuable intermediates makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H12N2O4 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2,6-diazaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C5H10N2.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6-7H,1-4H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
WNVGWRMLCPIJBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CNC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



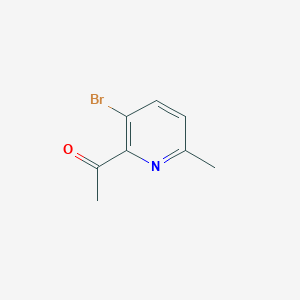

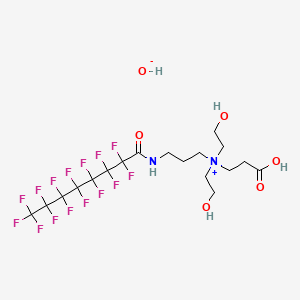

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
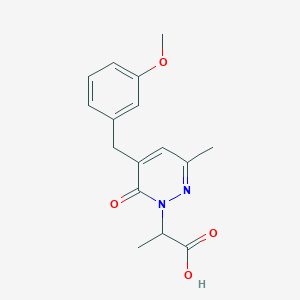
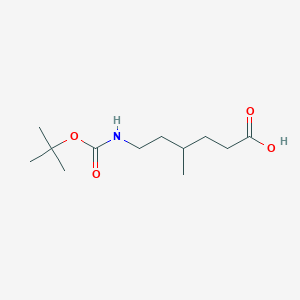
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15202942.png)
